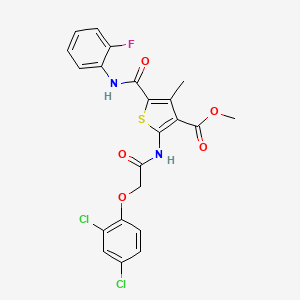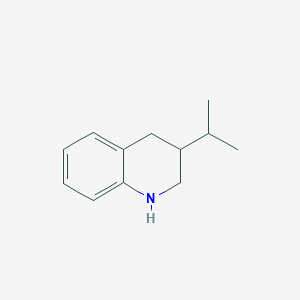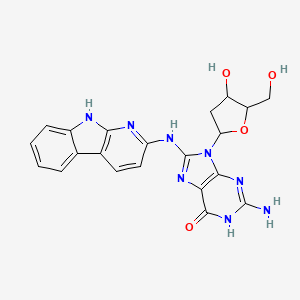
dG-C8-AaC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one, commonly referred to as dG-C8-AaC, is a DNA adduct formed by the interaction of aromatic amines with the C8 position of guanine bases in DNA. This compound is of significant interest due to its implications in mutagenesis and carcinogenesis, as it can lead to various mutational outcomes depending on its placement within DNA sequences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dG-C8-AaC involves the metabolic activation of aromatic amines, which then covalently bind to the C8 position of guanine bases in DNA. This process typically requires the presence of specific enzymes that facilitate the activation and binding . The detailed synthetic routes and reaction conditions are often studied using molecular dynamics simulations and NMR methods to understand the conformations and interactions of the adducts .
Industrial Production Methods: the synthesis in a laboratory setting involves controlled enzymatic reactions and purification processes to isolate the adducts for further study .
Analyse Des Réactions Chimiques
Types of Reactions: dG-C8-AaC undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the stability and reactivity of the compound in different environments .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may lead to the formation of oxidized guanine derivatives, while substitution reactions can result in various substituted guanine compounds .
Applications De Recherche Scientifique
dG-C8-AaC has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions and stability of DNA adducts. In biology and medicine, it is of interest due to its role in mutagenesis and carcinogenesis, making it a valuable tool for cancer research and early diagnosis . Additionally, this compound is used in the development of molecular probes for detecting DNA lesions .
Mécanisme D'action
The mechanism of action of dG-C8-AaC involves its binding to the C8 position of guanine bases in DNA, leading to conformational changes and potential mutagenic outcomes. The molecular targets include DNA polymerases and repair enzymes, which interact with the adduct during DNA replication and repair processes . The pathways involved in the action of this compound are primarily related to DNA damage response and repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dG-C8-AaC include other DNA adducts formed by aromatic amines, such as N-(2′-deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and N-(2′-deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) .
Uniqueness: The uniqueness of this compound lies in its specific interaction with the C8 position of guanine and the distinct mutational outcomes it produces. This compound’s ability to adopt different conformations depending on its sequence context makes it a valuable model for studying DNA damage and repair mechanisms .
Propriétés
IUPAC Name |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O4/c22-20-27-18-16(19(32)28-20)26-21(29(18)15-7-12(31)13(8-30)33-15)25-14-6-5-10-9-3-1-2-4-11(9)23-17(10)24-14/h1-6,12-13,15,30-31H,7-8H2,(H3,22,27,28,32)(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBVUIRPSABEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

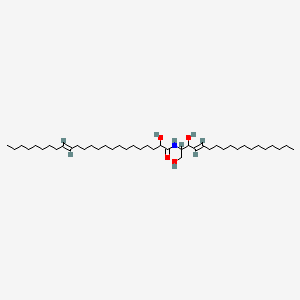
![(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane](/img/structure/B12063649.png)
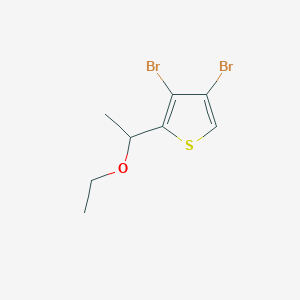


![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)


(2-diphenylphosphinophenyl)methane](/img/structure/B12063680.png)

